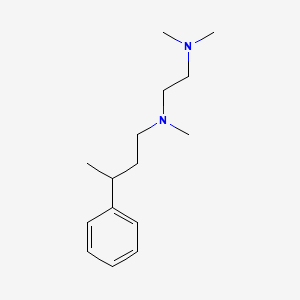
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine, also known as TPE-235, is a chemical compound that belongs to the family of monoamine transporter inhibitors. It is widely used in scientific research to study the mechanisms of action and physiological effects of monoamine transporters.
Mécanisme D'action
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine exerts its effects by binding to the monoamine transporters and blocking their ability to transport neurotransmitters back into the presynaptic neuron. This leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which enhances neurotransmission and produces a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of monoamine transporters by N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine leads to a range of biochemical and physiological effects. These include increased locomotor activity, enhanced reward-related behavior, improved cognitive function, and reduced anxiety and depression-like behaviors. N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has several advantages for lab experiments, including its high potency and selectivity for monoamine transporters, its ability to cross the blood-brain barrier, and its relatively long half-life. However, N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine also has limitations, including its potential for off-target effects and its toxicity at high doses.
Orientations Futures
There are several future directions for research on N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine. These include further studies of its mechanisms of action and physiological effects, the development of more selective and potent monoamine transporter inhibitors, and the investigation of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, the use of N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 3-phenylbutylamine with 2-bromo-N,N-dimethylethanamine, followed by the reaction of the resulting intermediate with sodium hydride and ethylene glycol. The final product is obtained by the reaction of the intermediate with trimethylamine.
Applications De Recherche Scientifique
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has been extensively used in scientific research to study the mechanisms of action and physiological effects of monoamine transporters. It is a potent inhibitor of the dopamine transporter, the norepinephrine transporter, and the serotonin transporter, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons. By inhibiting these transporters, N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine increases the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-(3-phenylbutyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(15-8-6-5-7-9-15)10-11-17(4)13-12-16(2)3/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXXBYVLJMVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CCN(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(3-phenylbutyl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

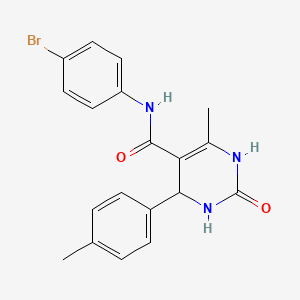
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)

![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)
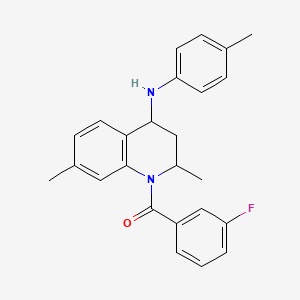
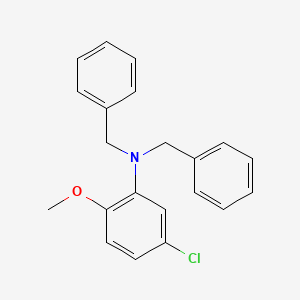
![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)
![2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5061016.png)
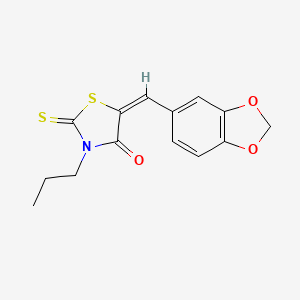
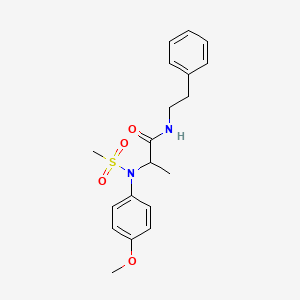
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5061043.png)
![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)